molecular formula C7H9NO2 B14593189 4-Cyanobut-2-en-1-yl acetate CAS No. 61447-12-9

4-Cyanobut-2-en-1-yl acetate

Cat. No.: B14593189
CAS No.: 61447-12-9
M. Wt: 139.15 g/mol
InChI Key: WGNRSWKYHBGEFI-UHFFFAOYSA-N
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Description

4-Cyanobut-2-en-1-yl acetate is an organic compound featuring an acetate ester group, a conjugated double bond (but-2-en-1-yl), and a cyano (-CN) substituent at the 4-position. This structure imparts unique reactivity, particularly in polymerization and nucleophilic addition reactions. The cyano group enhances electrophilicity, making the compound valuable in synthetic chemistry for constructing nitrile-containing polymers or intermediates.

Properties

CAS No.

61447-12-9

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

4-cyanobut-2-enyl acetate

InChI

InChI=1S/C7H9NO2/c1-7(9)10-6-4-2-3-5-8/h2,4H,3,6H2,1H3

InChI Key

WGNRSWKYHBGEFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanobut-2-en-1-yl acetate typically involves the esterification of 4-Cyanobut-2-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyanobut-2-en-1-yl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 4-Cyanobut-2-en-1-ol and acetic acid.

    Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized against structurally related esters and cyano derivatives. Below is a comparative analysis based on functional groups, reactivity, and applications.

Functional Group Analysis

Compound Key Functional Groups Molecular Formula Notable Features
4-Cyanobut-2-en-1-yl acetate Acetate ester, conjugated alkene, cyano C₇H₉NO₂ Electrophilic cyano group for polymerization
Vinyl acetate () Acetate ester, alkene C₄H₆O₂ Lacks cyano group; used in polyvinyl acetate synthesis
Ethyl 2-phenylacetoacetate () Acetoacetate ester, phenyl, ketone C₁₂H₁₄O₃ Ketone enables keto-enol tautomerism; used in organic synthesis

Physical Properties

Property This compound (Predicted) Vinyl acetate Ethyl 2-phenylacetoacetate
Boiling Point ~200–220°C (est.) 72–73°C 285°C (decomposes)
Solubility Moderate in polar solvents Miscible with organic solvents Soluble in ethanol, acetone
Stability Sensitive to hydrolysis (cyano group) Stable under anhydrous conditions Stable if stored refrigerated

Research Findings and Industrial Relevance

  • This compound: Potential applications include specialty polymers (e.g., nitrile-functionalized resins) and agrochemical intermediates. Its reactivity profile remains understudied compared to commercial esters like vinyl acetate.
  • Vinyl acetate : Dominates industrial polymer production due to cost-effectiveness and scalability; accounts for ~60% of adhesive polymers globally .
  • Ethyl 2-phenylacetoacetate : Critical in synthesizing heterocycles (e.g., pyrazoles) and pharmaceuticals; its CAS registry (5413-05-8) underscores its standardized use .

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